(1E,2E)-3-(2-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}PROP-2-EN-1-IMINE
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Overview
Description
(1E,2E)-3-(2-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}PROP-2-EN-1-IMINE is a complex organic compound characterized by its unique structural components, including a methoxyphenyl group, a naphthalenylmethyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2E)-3-(2-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}PROP-2-EN-1-IMINE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 2-methoxybenzaldehyde with 4-(naphthalen-1-ylmethyl)piperazine under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1E,2E)-3-(2-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}PROP-2-EN-1-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and naphthalenylmethyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles (e.g., amines, thiols) under mild conditions.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
(1E,2E)-3-(2-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}PROP-2-EN-1-IMINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1E,2E)-3-(2-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}PROP-2-EN-1-IMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Bromomethyl methyl ether: Used in organic synthesis as a methylating agent.
Uniqueness
(1E,2E)-3-(2-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}PROP-2-EN-1-IMINE is unique due to its combination of structural features, including the methoxyphenyl and naphthalenylmethyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E,E)-3-(2-methoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]prop-2-en-1-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c1-29-25-14-5-3-9-22(25)12-7-15-26-28-18-16-27(17-19-28)20-23-11-6-10-21-8-2-4-13-24(21)23/h2-15H,16-20H2,1H3/b12-7+,26-15+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFGHELXEJKWAC-QTVPBASASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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